molecular formula C17H9Cl2N3OS2 B2818713 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide CAS No. 477327-01-8

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

Cat. No.: B2818713
CAS No.: 477327-01-8
M. Wt: 406.3
InChI Key: SHOBXSLVQJFOSS-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a 2,4-dichlorobenzamide group. Its molecular formula is C₁₇H₁₀Cl₂N₃OS₂, with a molecular weight of 399.29 g/mol .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS2/c18-9-5-6-10(11(19)7-9)15(23)22-17-21-13(8-24-17)16-20-12-3-1-2-4-14(12)25-16/h1-8H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOBXSLVQJFOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and dihydrofolate reductase. These interactions often result in the inhibition of bacterial growth, making these compounds potential candidates for antibacterial therapies.

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, leading to the suppression of tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, although some degradation may occur. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to reduced DNA replication and cell proliferation. Additionally, it can affect the levels of metabolites such as ATP and NADH, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis and Characterization

The compound is synthesized through a series of reactions involving benzothiazole derivatives and thiazole moieties. The synthesis typically involves:

  • Coupling Reactions : Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.
  • Characterization Techniques : The resulting compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity .

Antitumor Activity

Research has demonstrated that benzothiazole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown:

  • Cell Proliferation Inhibition : The compound was evaluated against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated that it effectively inhibits cell proliferation at micromolar concentrations .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by promoting cell cycle arrest and modulating the expression of inflammatory cytokines like IL-6 and TNF-α. Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptotic cell populations in treated cultures .

Antimicrobial Activity

The compound also displays promising antibacterial and antifungal properties:

  • Antibacterial Effects : Studies indicate that benzothiazole derivatives can inhibit bacterial cell wall synthesis, which is crucial for their antibacterial efficacy. The specific activity against various strains suggests a potential for developing new antimicrobial agents.
  • Fungal Inhibition : In vitro assays have shown effectiveness against common fungal pathogens, highlighting its potential in treating fungal infections.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Modulation : The compound affects key regulatory proteins involved in the cell cycle, leading to arrest in specific phases.
  • Cytokine Regulation : It downregulates pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties alongside its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Like many benzothiazole derivatives, it may induce oxidative stress in cancer cells, leading to increased apoptosis through ROS-mediated pathways .

Case Studies and Research Findings

A selection of studies illustrates the compound's biological activity:

StudyFindings
Kamal et al., 2010Identified significant anti-tumor activity in modified benzothiazole compounds against various cancer cell lines.
Lee et al., 2011Reported anti-inflammatory effects linked to inhibition of cyclooxygenase enzymes.
Mokesch et al., 2020Highlighted the potential of benzothiazole derivatives in targeting specific cancer receptors for enhanced therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Computational Properties
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide C₁₇H₁₀Cl₂N₃OS₂ 399.29 6.1 2,4-dichlorophenyl, benzothiazole
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide C₂₀H₁₂Cl₂N₂OS 399.29 6.1 Phenyl spacer, dichlorophenyl
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide C₁₇H₁₀ClN₃OS₂ 357.85 5.4 Monochloro substitution
N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide C₁₆H₁₃N₂O₃S 313.35 3.2 Methoxy groups (electron-donating)
4-(1-Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide C₂₂H₂₀N₄O₃S₃ 500.62 4.8 Azepanylsulfonyl group

Key Observations :

  • The dichloro substitution in the target compound increases lipophilicity and electron-withdrawing effects compared to its monochloro analog and methoxy-substituted derivatives .
  • The azepanylsulfonyl group in enhances solubility and may improve metabolic stability but reduces lipophilicity (XLogP3 = 4.8 vs. 6.1).

Key Observations :

  • The dichlorophenyl group may enhance interactions with hydrophobic enzyme pockets, similar to bromophenyl/difluorophenyl analogs in ’s anticancer candidates .
  • Methoxy groups (e.g., ) reduce bioactivity in some contexts due to decreased electrophilicity, whereas halogens (Cl, Br) improve target binding .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, and how do reaction conditions influence yield?

A1. The synthesis typically involves sequential coupling reactions:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: Amide bond formation between the thiazole intermediate and 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
  • Key variables: Solvent polarity (e.g., ethanol vs. DCM) and temperature control (reflux vs. room temperature) significantly impact yield. For example, reflux in ethanol improves cyclization efficiency but may degrade acid-sensitive groups .
  • Validation: Reaction progress is monitored via TLC, with final purity assessed by HPLC (>95%) and structural confirmation via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Structural Analysis and Crystallography

Q. Q2. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

A2. Single-crystal X-ray diffraction (SCXRD) is critical for resolving:

  • Hydrogen bonding networks: Intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) stabilize crystal packing. For example, centrosymmetric dimers formed via N–H⋯N bonds are common in thiazole derivatives .
  • Torsional angles: The dihedral angle between the benzothiazole and dichlorobenzamide groups affects π-π stacking and bioactivity. SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography, with hydrogen atoms modeled using riding coordinates .
  • Data contradiction: Discrepancies between NMR (solution state) and SCXRD (solid state) may arise from conformational flexibility. Multi-technique validation is recommended .

Biological Activity and Mechanism

Q. Q3. What methodologies are used to evaluate the compound’s enzyme inhibition potential, such as PFOR (pyruvate:ferredoxin oxidoreductase)?

A3.

  • Enzyme assays: PFOR activity is measured spectrophotometrically by monitoring NADH oxidation at 340 nm. IC50_{50} values are calculated using dose-response curves (0.1–100 µM) .
  • Competitive vs. non-competitive inhibition: Lineweaver-Burk plots differentiate binding modes. For example, benzothiazole derivatives often act as competitive inhibitors by mimicking the substrate’s amide group .
  • Structural insights: Molecular docking (e.g., AutoDock Vina) predicts binding poses in the PFOR active site, with validation via site-directed mutagenesis .

Advanced Experimental Design

Q. Q4. How can researchers optimize reaction conditions to mitigate byproduct formation during amide coupling?

A4.

  • Catalyst screening: Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency and reduce racemization .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis. An inert atmosphere (N2_2/Ar) prevents oxidation of thiol intermediates .
  • Byproduct analysis: LC-MS identifies common impurities (e.g., unreacted acyl chloride), guiding stoichiometric adjustments .

Data Contradiction and Resolution

Q. Q5. How should researchers address discrepancies between in vitro bioactivity and computational predictions?

A5.

  • Bioactivity validation: Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out experimental variability .
  • Membrane permeability: Use Caco-2 cell models to assess whether poor in vitro activity stems from low cellular uptake .
  • Target engagement: Employ thermal shift assays (TSA) to confirm direct binding to the intended protein target .

Stability and Degradation Studies

Q. Q6. What protocols are recommended for assessing hydrolytic stability of the amide bond under physiological conditions?

A6.

  • Buffer systems: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours .
  • Degradation products: LC-MS/MS identifies cleavage products (e.g., free 2,4-dichlorobenzoic acid). Stability is enhanced by electron-withdrawing substituents (e.g., Cl groups) .

Advanced Analytical Techniques

Q. Q7. How does dynamic NMR (DNMR) elucidate rotational barriers in the thiazole-amide linkage?

A7.

  • Variable-temperature NMR: Conduct 1H^1H-NMR from 25°C to −60°C. Signal coalescence at higher temperatures indicates rapid rotation; splitting at low temps reveals restricted rotation .
  • Energy barriers: Calculate activation energy (ΔG\Delta G^\ddagger) using the Eyring equation. For example, steric hindrance from the benzothiazole group may increase ΔG\Delta G^\ddagger to >60 kJ/mol .

Toxicity and Safety Profiling

Q. Q8. What in vitro models are appropriate for preliminary toxicity screening?

A8.

  • Hepatotoxicity: Use HepG2 cells with ATP-based viability assays (e.g., CellTiter-Glo) after 48-hour exposure .
  • Genotoxicity: Ames test (Salmonella typhimurium strains TA98/TA100) detects mutagenic potential .
  • Off-target effects: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

Computational Modeling

Q. Q9. Which force fields (e.g., AMBER, CHARMM) are most suitable for MD simulations of this compound’s membrane interactions?

A9.

  • Lipid bilayer systems: Use CHARMM36 for phospholipid membranes. Embed the compound using the INFLATE-GRO method in GROMACS .
  • Permeability coefficients: Calculate logP (experimental vs. predicted) with consensus models (e.g., XLOGP3, AlogPS) to validate simulations .

Reproducibility Challenges

Q. Q10. How can batch-to-batch variability in synthesis be minimized for preclinical studies?

A10.

  • Process control: Implement QbD (Quality by Design) principles, defining critical quality attributes (CQAs) like purity (>98%) and particle size .
  • In-process checks: Use inline FTIR to monitor reaction endpoints and automate pH adjustments .

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